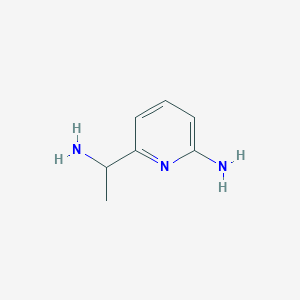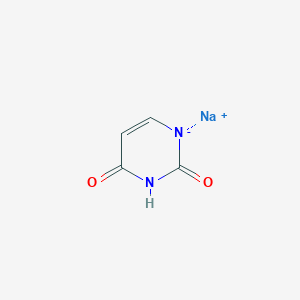
Uracil sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil sodium salt is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. Uracil plays a crucial role in the synthesis of nucleic acids and is involved in various biochemical processes. The sodium salt form of uracil enhances its solubility and stability, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uracil sodium salt typically involves the neutralization of uracil with sodium hydroxide. The reaction is straightforward and can be represented as follows:
Uracil+NaOH→Uracil Sodium Salt+H2O
Industrial Production Methods: In industrial settings, this compound is produced by dissolving uracil in an aqueous solution of sodium hydroxide. The mixture is then heated to ensure complete dissolution and reaction. The resulting solution is cooled, and the this compound is precipitated out by adding a non-solvent such as ethanol. The precipitate is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Uracil sodium salt undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce uracil derivatives.
Reduction: Reduction reactions can convert this compound to dihydro-uracil derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the uracil ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Produces uracil derivatives with additional oxygen-containing functional groups.
Reduction: Yields dihydro-uracil derivatives.
Substitution: Results in uracil derivatives with various substituents on the pyrimidine ring.
Scientific Research Applications
Uracil sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and other pyrimidine derivatives.
Biology: Serves as a precursor in the study of RNA synthesis and metabolism.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
Uracil sodium salt exerts its effects primarily through its incorporation into RNA. Once incorporated, it can affect the stability and function of RNA molecules. In antiviral and anticancer research, uracil derivatives are known to inhibit enzymes involved in nucleic acid synthesis, thereby preventing the replication of viruses and the proliferation of cancer cells.
Comparison with Similar Compounds
Cytosine: Another pyrimidine nucleobase found in DNA and RNA.
Thymine: A pyrimidine nucleobase found in DNA.
5-Fluorouracil: A uracil derivative used in cancer treatment.
Comparison:
Uracil vs. Cytosine: Uracil lacks the amino group present in cytosine, which affects its hydrogen bonding properties.
Uracil vs. Thymine: Thymine has a methyl group at the 5-position, making it more hydrophobic than uracil.
Uracil vs. 5-Fluorouracil: 5-Fluorouracil is a fluorinated derivative of uracil with potent anticancer activity due to its ability to inhibit thymidylate synthase.
Uracil sodium salt stands out due to its enhanced solubility and stability, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C4H3N2NaO2 |
|---|---|
Molecular Weight |
134.07 g/mol |
IUPAC Name |
sodium;pyrimidin-1-ide-2,4-dione |
InChI |
InChI=1S/C4H4N2O2.Na/c7-3-1-2-5-4(8)6-3;/h1-2H,(H2,5,6,7,8);/q;+1/p-1 |
InChI Key |
AFQRCUXCMBCNNS-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[N-]C(=O)NC1=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)


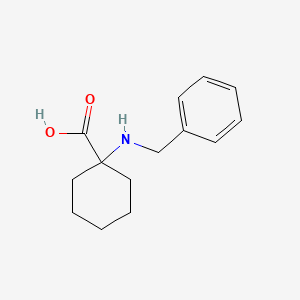
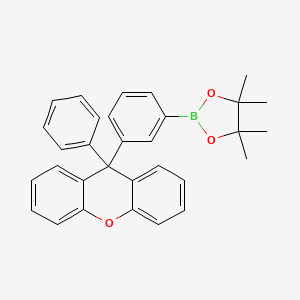
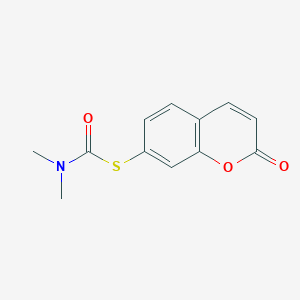
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
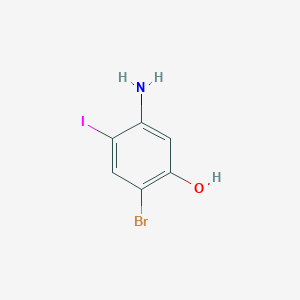


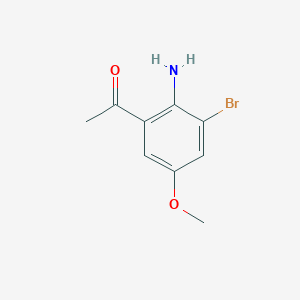
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
